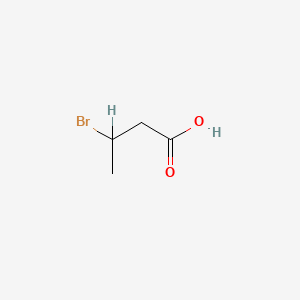

3-Bromobutyric acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIUIAZIUDPZIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2623-86-1 | |

| Record name | 3-Bromobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2623-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-bromobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromobutyric Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and reactivity of 3-bromobutyric acid. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document includes a detailed summary of its physicochemical properties, experimental protocols for its synthesis and handling, and a visualization of a key synthetic application.

Chemical Structure and Identifiers

This compound, also known as 3-bromobutanoic acid, is a halogenated carboxylic acid.[1] Its structure is characterized by a four-carbon butyric acid chain with a bromine atom substituted at the third carbon position (the β-position).[1][2] This substitution significantly influences the molecule's reactivity, particularly its utility in nucleophilic substitution reactions.[1]

| Identifier | Value |

| IUPAC Name | 3-bromobutanoic acid[2] |

| Synonyms | This compound, β-Bromobutyric acid[1][3] |

| CAS Number | 2623-86-1[2][4][5] |

| Molecular Formula | C₄H₇BrO₂[1][2][4] |

| SMILES | CC(Br)CC(O)=O[1][6] |

| InChI | InChI=1S/C4H7BrO2/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H,6,7)[1][4] |

| InChIKey | HAIUIAZIUDPZIE-UHFFFAOYSA-N[1][2][4] |

Physicochemical Properties

This compound is typically a clear, colorless to pale yellow liquid at room temperature with a pungent odor.[1][3] It is soluble in water and various organic solvents.[1] A summary of its key quantitative properties is presented below.

| Property | Value |

| Molecular Weight | 167.00 g/mol [2][7] |

| Melting Point | 44 °C[2] |

| Boiling Point | 110-111 °C at 9-10 Torr[2] |

| Density | 1.57 g/mL at 20 °C[2][8][9] |

| pKa (Predicted) | 3.97 ± 0.10[3] |

| LogP (Octanol/Water Partition Coefficient) | 1.244[7][10] |

| Topological Polar Surface Area | 37.3 Ų[11] |

Synthesis and Reactivity

Synthesis: this compound can be synthesized via the bromination of butyric acid. This reaction is typically carried out using bromine in the presence of a catalyst like phosphorus or sulfuric acid at elevated temperatures.[2]

Reactivity: The presence of the bromine atom at the β-position makes this compound a versatile intermediate in organic synthesis.[1] It functions as an alkylating agent, where the bromine atom can be displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond.[2] This reactivity is central to its use as a precursor for various organic compounds.[2]

A notable reaction is its conversion to β-butyrolactone, a monomer used in the production of biodegradable plastics like D-poly-β-hydroxybutyrate.[2][3][8] It is also a key starting material for the synthesis of optically active β-lactones, which are important chiral building blocks in medicinal chemistry.[2][3][8]

Experimental Protocols

Synthesis of 4-Bromobutyric Acid from γ-Butyrolactone (Illustrative Protocol)

While not the synthesis for the 3-bromo isomer, the following protocol for the 4-bromo isomer illustrates a common synthetic strategy involving ring-opening, which can be adapted. This method involves the ring-opening of γ-butyrolactone with dry hydrogen bromide gas.

Materials:

-

γ-Butyrolactone

-

Dry hydrogen bromide gas

-

An organic solvent (e.g., n-hexane, toluene, or dichloromethane)[12]

-

Three-necked flask

-

Stirrer

-

Thermometer

Procedure:

-

In a 500 mL three-necked flask equipped with a stirrer and thermometer, add the raw material γ-butyrolactone (1 mole, 86 grams) and an appropriate organic solvent (e.g., 200 mL of n-hexane).[12]

-

Begin stirring the mixture and introduce dry hydrogen bromide gas (1.1 moles, 89 grams), while controlling the reaction temperature between 10 °C and 20 °C.[12]

-

After the addition of hydrogen bromide gas is complete, continue to stir the mixture for 2 hours at the same temperature.[12]

-

Cool the reaction mixture to 0-10 °C to facilitate the crystallization of the product.[12]

-

A large amount of crystal will generate. Filter the solid product to obtain the 4-bromobutyric acid.[12]

Safety and Handling

This compound is classified as a corrosive substance. It causes severe skin burns and eye damage (GHS Category 1B for skin corrosion and Category 1 for eye damage).[2][3][11]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or a face shield.[3][5]

-

Skin and Body Protection: Wear appropriate protective clothing.[3][5]

-

Respiratory Protection: Use only under a chemical fume hood.[13][14] Do not breathe dust, fume, gas, mist, vapors, or spray.[3][5]

Handling and Storage:

-

Wash hands and any exposed skin thoroughly after handling.[3][5][14]

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[13][15]

-

Incompatible Materials: Strong oxidizing agents, bases.[13][15]

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[3][5][14]

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[3][5][14]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[5][15]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]

Analytical Methods: Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify and characterize this compound. Key characteristic peaks would include a strong absorption from the carbonyl (C=O) stretch of the carboxylic acid at approximately 1700 cm⁻¹ and a C-Br stretch at around 600 cm⁻¹.[2] The NIST WebBook provides a gas-phase IR spectrum for this compound.[4]

Applications

This compound is a valuable intermediate in several industrial and research applications:

-

Polymer Synthesis: It is a precursor for β-butyrolactone, a monomer for the biodegradable polyester D-poly-β-hydroxybutyrate.[2][3][8]

-

Pharmaceuticals: It is used in the synthesis of optically active β-lactones, which are important chiral synthons in drug development.[2][3][8]

-

Catalysis: It has been used as a ligand for palladium nanocatalysts.[2]

-

Biochemical Research: It has been used to study the effect of halo acids on the activity of certain enzymes, such as aspartate aminotransferase.[3][8]

Visualization of a Key Synthetic Pathway

The following diagram illustrates the synthesis of β-butyrolactone from this compound, a key application of this compound.

Caption: Synthesis pathway of β-butyrolactone from this compound.

References

- 1. CAS 2623-86-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 2623-86-1 | Benchchem [benchchem.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound [webbook.nist.gov]

- 5. Page loading... [guidechem.com]

- 6. 3-bromobutanoic acid [stenutz.eu]

- 7. chemscene.com [chemscene.com]

- 8. This compound | 2623-86-1 [chemicalbook.com]

- 9. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. This compound (CAS 2623-86-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. 3-Bromobutanoic acid | C4H7BrO2 | CID 102860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. CN1760167A - Method for producing bromo butyric acid - Google Patents [patents.google.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. tcichemicals.com [tcichemicals.com]

3-Bromobutyric acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Bromobutyric acid, a halogenated carboxylic acid with significant applications in organic synthesis and potential relevance in biochemical and pharmaceutical research. This document outlines its chemical and physical properties, synthesis and reactivity, and explores its potential biological activities, including a possible mechanism of action in cancer cells.

Core Chemical and Physical Properties

This compound, a derivative of butyric acid, is a versatile chemical intermediate.[1] Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 2623-86-1 | [1] |

| Molecular Formula | C₄H₇BrO₂ | [1] |

| Molecular Weight | 167.00 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Soluble in water and organic solvents | [1] |

Synthesis and Reactivity

The primary method for synthesizing this compound is through the bromination of butyric acid.[2]

Experimental Protocol: Synthesis via Bromination of Butyric Acid

A common laboratory-scale synthesis involves the Hell-Volhard-Zelinsky reaction, which facilitates the α-bromination of carboxylic acids.[3][4][5][6] While this reaction targets the alpha position, modifications can be employed to favor bromination at other positions, or alternative starting materials can be used. For industrial-scale production, butyric acid is reacted with hydrogen bromide gas in a controlled setting.[2]

Materials:

-

Butyric acid

-

Bromine (Br₂)

-

Phosphorus tribromide (PBr₃) or red phosphorus as a catalyst[2][3][4][6]

-

Anhydrous reaction conditions

Procedure (Illustrative Hell-Volhard-Zelinsky Reaction for α-bromination):

-

To a flask containing the carboxylic acid, add a catalytic amount of phosphorus tribromide.[5]

-

Slowly add one molar equivalent of bromine to the reaction mixture.

-

The reaction is typically heated to initiate and sustain the reaction.[4]

-

The initial product is the α-bromo acyl bromide, which is then hydrolyzed during aqueous workup to yield the α-bromo carboxylic acid.[3][5]

Note: The synthesis of this compound may require modifications to this standard procedure to achieve substitution at the 3-position.

Chemical Reactivity

The presence of a bromine atom makes this compound a reactive molecule, particularly in nucleophilic substitution reactions where the bromide ion acts as a good leaving group.[1]

Key Reactions:

-

Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles, allowing for the introduction of different functional groups.[1] A general experimental protocol for nucleophilic substitution would involve dissolving this compound in a suitable solvent and adding the nucleophile, often in the presence of a base to neutralize the resulting hydrobromic acid. The reaction may require heating to proceed at a reasonable rate.

-

Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of an acid catalyst to form the corresponding esters.[2]

-

Alkylation: It can act as an alkylating agent, transferring the butyric acid moiety to other molecules.[2]

Biological Activity and Potential Signaling Pathways

While research specifically on this compound is limited, studies on the related compound, 3-bromopyruvic acid (3-BrPA), provide insights into its potential biological effects. 3-BrPA has been shown to inhibit proliferation and induce apoptosis in human breast cancer MCF-7 cells.[7] These effects are reportedly mediated through the downregulation of Bcl-2, c-Myc, and mutant p53.[7]

Based on these findings, a plausible signaling pathway for the induction of apoptosis by a 3-bromo-substituted short-chain fatty acid in cancer cells can be proposed.

Caption: Proposed apoptotic signaling pathway of this compound.

This proposed pathway suggests that this compound, upon entering the cell, interacts with intracellular targets leading to the inhibition of the anti-apoptotic protein Bcl-2 and the oncoprotein c-Myc, as well as the downregulation of mutant p53. The collective effect of these inhibitions is the induction of apoptosis.

Applications in Drug Development and Research

The reactivity of this compound makes it a valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates and agrochemicals.[1] Its potential as an anticancer agent, extrapolated from studies on similar compounds, warrants further investigation. Researchers can utilize this compound as a starting material for the synthesis of novel compounds or as a tool to probe enzymatic activities and cellular pathways.

References

- 1. CAS 2623-86-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 2623-86-1 | Benchchem [benchchem.com]

- 3. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 6. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 7. Inhibitive effect of 3-bromopyruvic acid on human breast cancer MCF-7 cells involves cell cycle arrest and apoptotic induction - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Bromobutyric Acid: A Versatile Tool in Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromobutyric acid, a halogenated derivative of butyric acid, has emerged as a significant building block and versatile intermediate in various fields of scientific research. Its unique chemical structure, featuring a bromine atom at the β-position, imparts valuable reactivity that researchers have leveraged for organic synthesis, enzyme inhibition studies, anticancer research, and materials science. This technical guide provides a comprehensive overview of the primary research applications of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.

Core Research Applications

The research applications of this compound are diverse, spanning from fundamental organic chemistry to the development of novel therapeutics and sustainable technologies.

Organic Synthesis: A Precursor to Bioactive Molecules and Polymers

This compound is a valuable precursor in the synthesis of several important classes of organic molecules, most notably β-lactones and derivatives of the neurotransmitter γ-aminobutyric acid (GABA).

β-Butyrolactone is a key monomer for the production of poly(3-hydroxybutyrate) (PHB), a biodegradable and biocompatible polyester with applications in medicine and as a sustainable plastic. The synthesis of β-butyrolactone from this compound typically involves an intramolecular cyclization. Furthermore, the chiral nature of this compound allows for the enantioselective synthesis of optically active β-lactones, which are crucial intermediates in the preparation of chiral drugs.

Experimental Protocol: Synthesis of β-Butyrolactone from this compound

This protocol is adapted from established methods for the cyclization of β-halo acids.

Materials:

-

This compound

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distilled water

Procedure:

-

A solution of this compound (1 equivalent) in diethyl ether is prepared.

-

An aqueous solution of sodium bicarbonate (1.1 equivalents) is added dropwise to the ethereal solution with vigorous stirring at room temperature.

-

The reaction mixture is stirred for 24 hours at room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield crude β-butyrolactone, which can be further purified by distillation.

Quantitative Data:

| Starting Material | Product | Typical Yield |

| This compound | β-Butyrolactone | 60-70% |

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Analogs of GABA are of significant interest in drug development for treating neurological disorders such as epilepsy, anxiety, and neuropathic pain. This compound can serve as a starting material for the synthesis of 3-substituted GABA analogs, including the well-known muscle relaxant, Baclofen.

Experimental Workflow: Synthesis of a 3-Aryl-GABA Analog (e.g., Baclofen)

This generalized workflow illustrates the key steps in synthesizing a GABA analog from a derivative of this compound.

Synthesis of a 3-Aryl-GABA Analog.

Enzyme Inhibition Studies

Haloacids, including this compound and its analogs, have been utilized to investigate the structure and function of various enzymes. The electrophilic nature of the carbon-bromine bond allows these compounds to act as alkylating agents, often targeting nucleophilic residues in the active sites of enzymes, leading to irreversible inhibition.

Experimental Protocol: Aspartate Aminotransferase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of a compound on AST activity.

Materials:

-

Purified aspartate aminotransferase

-

L-aspartic acid

-

α-ketoglutarate

-

NADH

-

Malate dehydrogenase

-

Phosphate buffer (pH 7.4)

-

This compound (or other inhibitor)

-

Spectrophotometer

Procedure:

-

A reaction mixture containing phosphate buffer, L-aspartic acid, NADH, and malate dehydrogenase is prepared in a cuvette.

-

Varying concentrations of the inhibitor (this compound) are added to the reaction mixture.

-

The reaction is initiated by the addition of α-ketoglutarate.

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time.

-

The initial reaction rates are calculated for each inhibitor concentration.

-

The data is analyzed using Michaelis-Menten kinetics to determine the type of inhibition and the inhibition constant (Ki) or IC50 value.

Expected Quantitative Data:

| Inhibitor Concentration | AST Activity (% of control) |

| 0 µM | 100% |

| 10 µM | e.g., 85% |

| 50 µM | e.g., 60% |

| 100 µM | e.g., 40% |

| 500 µM | e.g., 15% |

Anticancer Research: Targeting Cancer Metabolism

A significant area of research involving a close analog of this compound, 3-bromopyruvate (3-BP), is in the field of oncology. Cancer cells often exhibit a metabolic shift known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen. 3-BP has been shown to be a potent inhibitor of glycolysis, selectively targeting and killing cancer cells.[1][2]

3-Bromopyruvate enters cancer cells through monocarboxylate transporters (MCTs), which are often overexpressed in tumors.[1] Once inside, it acts as an alkylating agent, inhibiting key glycolytic enzymes such as hexokinase-2 (HK2) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1][3] This inhibition leads to a rapid depletion of intracellular ATP and an increase in reactive oxygen species (ROS), ultimately triggering cancer cell death.[1][4]

Signaling Pathway: Anticancer Mechanism of 3-Bromopyruvate

Inhibition of glycolysis by 3-bromopyruvate.

Experimental Protocol: Cytotoxicity Assay of 3-Bromopyruvate

This protocol outlines a common method to assess the cytotoxic effects of 3-bromopyruvate on cancer cell lines.[3]

Materials:

-

Cancer cell line (e.g., MCF-7 breast cancer cells)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

3-Bromopyruvate

-

96-well plates

-

Sulforhodamine B (SRB) solution

-

Trichloroacetic acid (TCA)

-

Tris base solution

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 3 × 10³ cells/well and allow them to attach for 24 hours.[3]

-

Treat the cells with varying concentrations of 3-bromopyruvate (e.g., 10, 20, 30, 40, 50 µM) for 48 hours.[3]

-

Fix the cells by adding cold TCA and incubating for 1 hour at 4°C.

-

Wash the plates with water and air dry.

-

Stain the cells with SRB solution for 10 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell survival relative to untreated control cells to determine the IC50 value.

Quantitative Data:

| 3-Bromopyruvate (µM) | Cell Viability (% of Control) |

| 0 | 100 |

| 10 | e.g., 90 |

| 20 | e.g., 75 |

| 30 | e.g., 55 |

| 40 | e.g., 30 |

| 50 | e.g., 10 |

Polymer Science: Catalytic Degradation of Polyesters

The accumulation of plastic waste, particularly polyethylene terephthalate (PET) and polylactic acid (PLA), poses a significant environmental challenge. Research has explored the use of ionic liquids and catalysts to facilitate the chemical recycling of these polyesters back to their constituent monomers. While direct protocols involving this compound are not extensively detailed, its properties as a haloacid suggest its potential role as a catalyst or co-catalyst in these degradation processes. The degradation of PET in the presence of ionic liquids has been shown to be a first-order kinetic reaction.[5]

Experimental Workflow: Catalytic Degradation of PET

This diagram illustrates a generalized workflow for the catalytic degradation of PET plastic.

Workflow for PET plastic degradation.

Conclusion

This compound is a versatile and valuable compound in scientific research, with applications extending from the synthesis of complex organic molecules to the investigation of fundamental biological processes and the development of sustainable technologies. Its utility as a chiral building block, an enzyme inhibitor, and a precursor in various synthetic pathways underscores its importance for researchers in chemistry, biology, and materials science. The detailed protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for scientists and professionals engaged in these exciting areas of research.

References

3-Bromobutyric Acid: A Comprehensive Technical Guide to Safe Handling and Hazard Evaluation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data, handling precautions, and toxicological profile of 3-Bromobutyric acid (CAS No. 2623-86-1). The information is intended to support risk assessment and ensure safe laboratory and manufacturing practices for professionals in research, development, and drug discovery.

Chemical and Physical Properties

This compound is a halogenated carboxylic acid with the molecular formula C₄H₇BrO₂. It presents as a clear, colorless to yellow liquid at room temperature and is utilized as an intermediate in various organic syntheses, including the preparation of pharmaceuticals and biodegradable polymers.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₇BrO₂ | [1] |

| Molecular Weight | 167.00 g/mol | [1] |

| CAS Number | 2623-86-1 | [1] |

| Appearance | Clear colorless to yellow liquid | [3] |

| Melting Point | 44 °C | [1] |

| Boiling Point | 110-111 °C at 9-10 Torr | [1] |

| Density | 1.57 g/mL at 20 °C | [1][4] |

| Vapor Pressure | 0.0233 mmHg at 25 °C | [5] |

| pKa | 3.97 ± 0.10 (Predicted) | [3] |

| Solubility | Soluble in water and organic solvents | [2] |

Hazard Identification and GHS Classification

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][3][6] Inhalation, ingestion, or skin contact with the material may cause severe injury or death.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

Signal Word: Danger

Hazard Pictogram:

Toxicological Data

Experimental Protocols

Detailed experimental reports for this compound are not publicly available. However, the following sections describe the standard OECD (Organisation for Economic Co-operation and Development) guidelines that are followed to assess the safety of chemical substances. These protocols provide a framework for how the skin corrosion, eye irritation, and acute oral toxicity of this compound would be formally evaluated.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.[7]

Methodology:

-

Test System: The albino rabbit is the recommended species for this test.[7]

-

Procedure: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of clipped, intact skin (approximately 6 cm²) on one animal.[7] The application site is covered with a gauze patch and a semi-occlusive dressing.

-

Exposure: The standard exposure duration is 4 hours.[7] However, a sequential approach may be used where the patch is removed at 3 minutes and 1 hour to check for severe reactions. If a corrosive effect is observed at any point, the study is terminated.[8]

-

Observation: After patch removal, the skin is wiped to remove any residual test substance. Observations for erythema (redness) and edema (swelling) are made at 60 minutes, and then at 24, 48, and 72 hours after exposure. The observation period may be extended up to 14 days to assess the reversibility of the effects.[7]

-

Scoring: Dermal reactions are scored based on a standardized grading system (e.g., Draize scale). A substance is considered corrosive if it causes irreversible tissue damage.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to produce irritation or corrosion in the eye.[9][10]

Methodology:

-

Test System: The albino rabbit is the preferred species.[9]

-

Procedure: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of a single animal. The other eye remains untreated and serves as a control.[9] The eyelids are held together for approximately one second after instillation.

-

Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.[9] The observation period can be extended to 21 days to determine the reversibility of any observed effects.[11]

-

Scoring: Ocular lesions are scored using a standardized system. The reversibility of the lesions is a key factor in determining the irritation potential. A substance is considered corrosive if it causes irreversible eye damage.

Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance and allows for its classification into one of five toxicity categories based on the Globally Harmonized System (GHS).[12][13]

Methodology:

-

Test System: Rodents, typically female rats, are used.[14]

-

Procedure: The test is performed in a stepwise manner using a small number of animals per step. A starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[15] The substance is administered by oral gavage.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[16]

-

Progression: The outcome of the first step determines the next step. If mortality is observed, the test is repeated with a lower dose. If no mortality occurs, a higher dose is used. This continues until the toxicity class can be determined.

Handling Precautions and Personal Protective Equipment (PPE)

Due to its corrosive nature, strict adherence to safety protocols is mandatory when handling this compound.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. Ensure that skin is not exposed.

-

Respiratory Protection: If working outside of a fume hood or if vapors are generated, use a NIOSH-approved respirator with an organic vapor cartridge.

-

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill and Leak Procedures

In the event of a spill, follow a pre-determined emergency response plan. The following workflow outlines the key steps for managing a this compound spill.

Chemical Reactivity and Stability

This compound is an alkylating agent due to the presence of the bromine atom, which can be displaced by nucleophiles.[1]

-

Stability: Stable under normal storage conditions.

-

Incompatible Materials: Strong oxidizing agents, strong bases.

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and hydrogen bromide gas.

-

Reactivity:

-

Substitution Reactions: The bromine atom can be substituted by various nucleophiles. For example, it reacts with aqueous sodium hydroxide to form 3-hydroxybutyric acid and with ammonia to yield 3-aminobutyric acid.[1]

-

Reduction: Catalytic hydrogenation can cleave the carbon-bromine bond to produce butyric acid.[1]

-

Esterification: Reacts with alcohols in the presence of an acid catalyst to form the corresponding esters.[1]

-

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Store in a corrosive-resistant cabinet.

-

Disposal: Dispose of waste and residues in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

This guide is intended to provide essential safety and handling information for this compound. It is crucial for all personnel to be thoroughly trained on the hazards and proper procedures before working with this substance. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier for complete and detailed information.

References

- 1. This compound | 2623-86-1 | Benchchem [benchchem.com]

- 2. CAS 2623-86-1: this compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 2623-86-1 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 3-Bromobutanoic acid | C4H7BrO2 | CID 102860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. oecd.org [oecd.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. nucro-technics.com [nucro-technics.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. nite.go.jp [nite.go.jp]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

An In-depth Technical Guide to 3-Bromobutanoic Acid: Properties, Synthesis, and Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromobutanoic acid, a halogenated carboxylic acid, is a versatile building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. Its bifunctional nature, possessing both a carboxylic acid and a secondary alkyl bromide, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of 3-bromobutanoic acid, detailed experimental protocols for its synthesis and key reactions, and an analysis of its spectral data.

Physical and Chemical Properties

3-Bromobutanoic acid is a solid at room temperature, appearing as a colorless to pale yellow substance. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 3-Bromobutanoic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇BrO₂ | [1] |

| Molecular Weight | 167.00 g/mol | [1] |

| Melting Point | 44 °C | [2] |

| Boiling Point | 110-111 °C at 9-10 Torr | [2] |

| Density | 1.570 g/cm³ | [3] |

| pKa | ~3.97 | [4] |

| Solubility | Soluble in water, ethanol, ether, and acetone. | [5] |

Spectral Data Analysis

Spectroscopic analysis is crucial for the identification and characterization of 3-bromobutanoic acid.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-bromobutanoic acid is expected to show four distinct signals corresponding to the different proton environments in the molecule. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The proton on the carbon bearing the bromine atom (C3) will be a multiplet due to coupling with the adjacent methyl and methylene protons. The methylene protons at C2 will be diastereotopic and appear as a complex multiplet. The methyl protons at C4 will appear as a doublet due to coupling with the C3 proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display four signals corresponding to the four unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically 170-180 ppm). The carbon attached to the bromine atom (C3) will appear in the range of 40-50 ppm. The methylene carbon (C2) and the methyl carbon will have characteristic chemical shifts in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of 3-bromobutanoic acid will exhibit characteristic absorption bands for the functional groups present. A very broad O-H stretching band will be observed in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid dimer. A strong and sharp C=O stretching vibration for the carbonyl group will be present around 1710 cm⁻¹. The C-Br stretching vibration will appear in the fingerprint region, typically between 500 and 600 cm⁻¹.[6][7]

Synthesis of 3-Bromobutanoic Acid

A common method for the synthesis of 3-bromobutanoic acid is the hydrobromination of vinylacetic acid (3-butenoic acid). This reaction proceeds via an electrophilic addition of hydrogen bromide across the double bond.

Experimental Protocol: Synthesis from Vinylacetic Acid

Materials:

-

Vinylacetic acid

-

Hydrogen bromide (48% aqueous solution or as a gas)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a well-ventilated fume hood, a solution of vinylacetic acid in a suitable solvent (e.g., without solvent or in a non-reactive solvent like a halogenated hydrocarbon) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

The flask is cooled in an ice bath, and a 48% aqueous solution of hydrogen bromide is added dropwise with vigorous stirring. Alternatively, anhydrous hydrogen bromide gas can be bubbled through the solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and transferred to a separatory funnel.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield crude 3-bromobutanoic acid.

-

The crude product can be purified by distillation under reduced pressure or by recrystallization.

Caption: General workflow for the synthesis of 3-bromobutanoic acid.

Chemical Reactions of 3-Bromobutanoic Acid

The presence of both a carboxylic acid and an alkyl bromide functional group allows for a variety of chemical transformations.

Esterification

3-Bromobutanoic acid can be converted to its corresponding esters via Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[8]

Materials:

-

3-Bromobutanoic acid

-

Methanol

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Sodium bicarbonate solution

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask containing 3-bromobutanoic acid, add an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

The mixture is heated under reflux for several hours. The reaction can be monitored by TLC.

-

After the reaction is complete, the mixture is cooled, and the excess methanol is removed using a rotary evaporator.

-

The residue is dissolved in diethyl ether and washed with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude methyl 3-bromobutanoate.

-

The product can be purified by distillation under reduced pressure.

Caption: Experimental workflow for the Fischer esterification of 3-bromobutanoic acid.

Nucleophilic Substitution

The bromine atom at the 3-position is susceptible to nucleophilic attack, leading to the substitution of the bromide ion. A common example is the reaction with a hydroxide source to form 3-hydroxybutanoic acid.

Materials:

-

3-Bromobutanoic acid

-

Sodium hydroxide or potassium hydroxide

-

Water

-

Hydrochloric acid (for acidification)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

3-Bromobutanoic acid is dissolved in an aqueous solution of sodium hydroxide.

-

The mixture is heated under reflux for several hours. The progress of the hydrolysis can be monitored by TLC.

-

After the reaction is complete, the solution is cooled in an ice bath and acidified with hydrochloric acid to a pH of approximately 2-3.

-

The aqueous solution is then extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 3-hydroxybutanoic acid.[3]

-

The product can be further purified by recrystallization or distillation.

Caption: Workflow for the nucleophilic substitution of 3-bromobutanoic acid.

Applications in Research and Drug Development

3-Bromobutanoic acid and its derivatives are valuable intermediates in the synthesis of various biologically active molecules. The ability to introduce functionality at both the C1 and C3 positions makes it a useful scaffold for creating diverse chemical libraries for drug discovery. For instance, the corresponding esters and amides can be used in the synthesis of beta-amino acids and other chiral building blocks that are components of many pharmaceutical agents.

Safety Information

3-Bromobutanoic acid is classified as a corrosive substance.[1] It can cause severe skin burns and eye damage. It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. In case of contact, immediately flush the affected area with plenty of water and seek medical attention.

Conclusion

3-Bromobutanoic acid is a key synthetic intermediate with a rich chemistry owing to its dual functionality. This guide has provided a detailed overview of its physical and chemical properties, spectroscopic signature, and practical experimental protocols for its synthesis and key transformations. A thorough understanding of these aspects is essential for its effective utilization in research and development, particularly in the field of medicinal chemistry and drug discovery.

References

- 1. 3-Bromobutanoic acid | C4H7BrO2 | CID 102860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. KR910000143B1 - Process for preparing 3-hydroxybutanoic acid or salts derived from these acids - Google Patents [patents.google.com]

- 4. 4-Bromobutyric acid synthesis - chemicalbook [chemicalbook.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. cerritos.edu [cerritos.edu]

Unlocking Synthetic Versatility: A Technical Guide to the Applications of 3-Bromobutyric Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromobutyric acid, a halogenated carboxylic acid, is a versatile building block in organic synthesis, offering a unique combination of reactive functional groups.[1] Its structure, featuring a bromine atom at the β-position and a terminal carboxylic acid, allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] This technical guide provides an in-depth exploration of the core applications of this compound, presenting key reactions, experimental insights, and its role in the construction of complex molecular architectures.

Core Reactions and Synthetic Applications

The reactivity of this compound is primarily centered around its two functional groups: the carboxylic acid and the carbon-bromine bond. This dual functionality enables a variety of transformations, including nucleophilic substitution, esterification, reduction, and cyclization reactions.

Nucleophilic Substitution Reactions

The bromine atom at the β-position is susceptible to displacement by a wide range of nucleophiles, providing a gateway to a variety of 3-substituted butyric acid derivatives. These reactions typically proceed via an SN2 mechanism.[3][]

Table 1: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Hydroxide (OH⁻) | 3-Hydroxybutyric acid | Aqueous NaOH, reflux | Not specified | [2] |

| Ammonia (NH₃) | 3-Aminobutyric acid | NH₃ in ethanol, 50°C | Not specified | [2] |

| Thiolates (RS⁻) | 3-(Alkylthio)butyric acid | NaSR in a suitable solvent | Not specified | General Reaction |

| Azide (N₃⁻) | 3-Azidobutyric acid | NaN₃ in DMF | Not specified | General Reaction |

Experimental Protocol: Synthesis of 3-Aminobutyric Acid

While a specific protocol starting from this compound is not detailed in the provided results, a general procedure for ammonolysis of a similar halo acid involves reacting the substrate with a solution of ammonia in an alcohol, such as ethanol, in a sealed vessel at an elevated temperature (e.g., 50°C).[2] The reaction mixture is then cooled, and the product is isolated through crystallization or chromatography after removal of the solvent and any excess ammonia. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Synthesis of β-Lactones

This compound is a key precursor in the synthesis of β-butyrolactone, a valuable monomer for the production of biodegradable polymers like poly(3-hydroxybutyrate) (PHB).[5][6][7] The reaction proceeds via an intramolecular nucleophilic substitution, where the carboxylate anion displaces the bromide ion.

Experimental Protocol: Intramolecular Cyclization to β-Butyrolactone

A typical procedure involves the treatment of this compound with a base, such as sodium carbonate or a tertiary amine, in an appropriate solvent. The base deprotonates the carboxylic acid, forming the carboxylate, which then acts as an intramolecular nucleophile to displace the bromide, forming the four-membered lactone ring. The reaction is often carried out at elevated temperatures to facilitate the cyclization. Purification is typically achieved by distillation under reduced pressure.

Esterification Reactions

The carboxylic acid moiety of this compound can be readily esterified under standard Fischer esterification conditions, reacting with an alcohol in the presence of a strong acid catalyst.[2] The resulting 3-bromobutyrate esters are also valuable synthetic intermediates.

Table 2: Esterification of this compound

| Alcohol | Product | Catalyst | Conditions | Yield (%) | Reference |

| Methanol | Methyl 3-bromobutyrate | H₂SO₄ | Reflux | Not specified | [2] |

| Ethanol | Ethyl 3-bromobutyrate | H₂SO₄ | Reflux | Not specified | General Reaction |

Experimental Protocol: Synthesis of Methyl 3-bromobutyrate

A mixture of this compound and an excess of methanol is treated with a catalytic amount of concentrated sulfuric acid. The mixture is heated to reflux for several hours. After cooling, the excess methanol is removed under reduced pressure. The residue is then diluted with an organic solvent, such as diethyl ether, and washed with water and a saturated sodium bicarbonate solution to remove any unreacted acid and the catalyst. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated to yield the crude ester, which can be further purified by distillation.

Reduction Reactions

The bromine atom in this compound can be removed via catalytic hydrogenation, yielding butyric acid.[2] This reaction is a hydrodebromination process.

Table 3: Reduction of this compound

| Product | Catalyst | Reagents/Conditions | Yield (%) | Reference |

| Butyric acid | Pd/C | H₂ (5 MPa), 160°C, 24 hours | >95 | [2] |

Experimental Protocol: Catalytic Hydrogenation to Butyric Acid

This compound is dissolved in a suitable solvent, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere at high pressure (5 MPa) and elevated temperature (160°C) in an autoclave for an extended period (24 hours).[2] After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to yield butyric acid.

Applications in Asymmetric Synthesis

Chiral 3-substituted butyric acid derivatives are important building blocks in the synthesis of enantiomerically pure pharmaceuticals. While direct asymmetric transformations of this compound are not extensively detailed in the provided search results, it can serve as a racemic precursor for the synthesis of chiral molecules through resolution or as a starting material for the introduction of chirality in subsequent steps. For instance, the synthesis of optically active β-lactones from this compound is a notable application in medicinal chemistry for developing chiral drugs.[2][5]

Role in Pharmaceutical and Agrochemical Synthesis

This compound and its derivatives serve as intermediates in the production of various biologically active compounds.

-

Pharmaceuticals: It is a precursor for the synthesis of optically active β-lactones, which are important in the development of chiral drugs.[2][5] The 3-aminobutyric acid derivative is a component of some pharmaceuticals.

-

Agrochemicals: The reactivity of the bromine and carboxylic acid groups makes it a useful building block for creating new pesticides and herbicides.[2]

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its bifunctional nature allows for a wide array of chemical transformations, making it a key intermediate in the synthesis of β-lactones, substituted butyric acid derivatives, and other complex molecules. Its applications in the pharmaceutical and agrochemical industries highlight its importance as a foundational building block. Further research into stereoselective reactions starting from this compound could unlock even greater potential in the synthesis of enantiomerically pure compounds for various applications.

References

- 1. CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt - Google Patents [patents.google.com]

- 2. (R)-3-HYDROXYBUTYRIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. GABA analogue - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Synthesis of β-Lactones: A Technical Guide to Utilizing 3-Bromobutyric Acid as a Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-lactones (β-lactones), four-membered cyclic esters, are a class of compounds that have garnered significant attention in the fields of organic synthesis and medicinal chemistry. Their inherent ring strain imparts a high degree of reactivity, making them valuable intermediates for the synthesis of a wide array of complex molecules and bioactive natural products. Notably, the β-lactone moiety is a key structural feature in several potent enzyme inhibitors and has been incorporated into various drug candidates, underscoring its importance in drug discovery and development. This technical guide provides an in-depth exploration of the synthesis of β-lactones using 3-bromobutyric acid as a readily accessible precursor. The focus will be on the intramolecular cyclization of this β-haloacid, a fundamental and efficient strategy for the construction of the β-lactone ring. This document will detail the underlying reaction mechanism, provide a comprehensive experimental protocol, and present key quantitative data to enable researchers to effectively utilize this methodology in their synthetic endeavors.

Reaction Overview: Intramolecular Cyclization of this compound

The conversion of this compound to its corresponding β-lactone, 4-methyl-2-oxetanone (commonly known as β-butyrolactone), is achieved through a base-mediated intramolecular SN2 reaction. The process involves two key steps:

-

Deprotonation: A base is used to deprotonate the carboxylic acid group of this compound, forming the carboxylate salt, 3-bromobutanoate. This step is crucial as the carboxylate is a much more effective nucleophile than the neutral carboxylic acid.

-

Intramolecular Nucleophilic Substitution: The resulting carboxylate anion then acts as an internal nucleophile, attacking the electrophilic carbon atom bearing the bromine atom. This intramolecular displacement of the bromide ion leads to the formation of the strained four-membered β-lactone ring.

The stereochemistry of the starting material, if chiral, is inverted at the carbon bearing the bromine atom during this SN2 cyclization.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of β-butyrolactone from this compound.

| Parameter | Value | Reference |

| Starting Material | This compound | N/A |

| Product | β-Butyrolactone (4-Methyl-2-oxetanone) | N/A |

| Molecular Formula | C₄H₆O₂ | [1] |

| Molecular Weight | 86.09 g/mol | [1] |

| Boiling Point | 71-73 °C at 29 mmHg | [1] |

| Density | 1.056 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.411 | [1] |

Note: A specific peer-reviewed experimental procedure with a reported yield for the direct conversion of this compound to β-butyrolactone could not be definitively located in the searched literature. The provided experimental protocol is a generalized procedure based on the well-established principles of intramolecular cyclization of β-haloacids.

Detailed Experimental Protocol

This protocol describes a general method for the synthesis of β-butyrolactone from this compound via base-mediated intramolecular cyclization.

Materials:

-

This compound

-

Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

-

Anhydrous solvent (e.g., Acetone, Dimethylformamide (DMF))

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Stirring and heating apparatus

-

Vacuum distillation setup

Procedure:

-

Preparation of the Carboxylate Salt:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable anhydrous solvent (e.g., acetone).

-

Slowly add one equivalent of a mild base, such as sodium bicarbonate or sodium carbonate, to the solution. The addition should be done portion-wise to control the effervescence (release of CO₂).

-

Stir the mixture at room temperature until the gas evolution ceases, indicating the complete formation of the sodium 3-bromobutanoate salt.

-

-

Intramolecular Cyclization:

-

Heat the reaction mixture to reflux. The optimal temperature will depend on the solvent used.

-

Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the disappearance of the starting material. The reaction time can vary from a few hours to overnight.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (sodium bromide and any unreacted base).

-

Carefully remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The crude β-butyrolactone is then purified by vacuum distillation. Collect the fraction corresponding to the boiling point of β-butyrolactone (71-73 °C at 29 mmHg).

-

-

Characterization:

-

Confirm the identity and purity of the synthesized β-butyrolactone using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

-

Visualizing the Process

Reaction Pathway

The following diagram illustrates the chemical transformation from this compound to β-butyrolactone.

Caption: Reaction scheme for the synthesis of β-butyrolactone.

Experimental Workflow

This diagram outlines the key steps in the experimental procedure.

Caption: Step-by-step experimental workflow diagram.

Conclusion

The synthesis of β-lactones from this compound via intramolecular cyclization is a robust and straightforward method for accessing this important class of compounds. This technical guide has provided the essential theoretical background, a detailed, adaptable experimental protocol, and key data to facilitate the successful implementation of this reaction in a research setting. The versatility and reactivity of the resulting β-lactone product open up numerous possibilities for the synthesis of more complex and potentially therapeutic molecules, making this a valuable tool in the arsenal of synthetic and medicinal chemists.

References

A Comprehensive Technical Guide to the Biological Activity of Brominated Butyric Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of brominated butyric acid derivatives. These halogenated compounds serve as versatile building blocks in organic synthesis and have demonstrated a range of biological effects, making them significant molecules in the fields of pharmacology, biochemistry, and materials science.

Introduction to Brominated Butyric Acid Derivatives

Butyric acid, a short-chain fatty acid, and its derivatives are known to play crucial roles in cellular processes, including gene expression and cell differentiation.[1][2][3][4][5] The introduction of a bromine atom to the butyric acid backbone significantly alters its chemical reactivity and biological profile. The position of the bromine atom (e.g., at the α, β, or γ carbon) dictates the specific properties and applications of the resulting derivative. These compounds are primarily recognized for their function as alkylating agents and as key intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[6][7]

Synthesis and Chemical Properties

The synthesis of brominated butyric acid derivatives is typically achieved through direct bromination of butyric acid or by ring-opening reactions of lactones.

-

2-Bromobutyric Acid: This derivative is commonly synthesized via the Hell-Volhard-Zelinsky reaction, which involves the bromination of butyric acid at the α-carbon in the presence of a catalyst like phosphorus trichloride.[7][8]

-

3-Bromobutyric Acid: Can be synthesized through the bromination of butyric acid, often using bromine with a catalyst such as sulfuric acid or phosphorus at elevated temperatures.[6]

-

4-Bromobutyric Acid: A prevalent method for synthesizing 4-bromobutyric acid involves the reaction of gamma-butyrolactone with hydrogen bromide (HBr), either in gaseous or aqueous form.[9][10] This process facilitates the opening of the lactone ring.

The key chemical feature of these compounds is the carbon-bromine bond. The bromine atom is an excellent leaving group, making these molecules susceptible to nucleophilic substitution reactions. This reactivity is the foundation of their utility as alkylating agents in both chemical synthesis and biological systems.[6]

Biological Activities and Therapeutic Potential

Brominated butyric acid derivatives exhibit a wide spectrum of biological activities, largely stemming from their ability to alkylate biological macromolecules.

3.1. Anticancer and Antiproliferative Activity These compounds are valuable intermediates in the creation of anticancer agents.[9][11]

-

4-Bromobutyric acid is used to synthesize piperazine derivatives that have shown significant antiproliferative effects on cancer cell lines.[9]

-

4-Bromobutyric acid methyl ester has been demonstrated to inhibit the activity of G1 phase cyclin-dependent kinases (CDKs) and can inhibit the growth of cancer cell lines, such as renal carcinoma cells.[12]

-

The prodrug pivalyloxymethyl butyrate (AN-9) , a derivative of butyric acid, inhibits the proliferation of leukemic cells and Lewis lung carcinoma colonies at concentrations ten-fold lower than butyric acid itself.[13] Its activity is attributed to the intracellular release of butyric acid.[13]

3.2. Antimicrobial Effects Certain derivatives have shown promise as antimicrobial agents. For instance, 4-bromo-n-butyric acid is reported to be active against gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa, with low toxicity to mammalian cells.[14] The proposed mechanism may involve adsorption to the bacterial cell membrane or reaction with intracellular fatty acids.[14]

3.3. Applications in Pharmaceutical Synthesis The reactivity of brominated butyric acids makes them essential building blocks for various pharmaceuticals.

-

2-Bromobutyric acid is a key precursor in the preparation of Levetiracetam, an anticonvulsant medication used to treat epilepsy.[15]

-

This compound is used to synthesize β-butyrolactone, a monomer for biodegradable polyesters, and other optically active β-lactones which are important in medicinal chemistry.[6][16][17]

-

4-Bromobutyric acid and its methyl ester serve as intermediates in synthesizing drugs targeting neurological disorders.[18]

3.4. Toxicology and Metabolic Effects While therapeutically promising, it is crucial to consider the toxicology of brominated fatty acids. Studies on rats fed diets containing brominated oils have shown:

-

Accumulation of brominated fatty acids in the heart, liver, and adipose tissue.[19][20]

-

Toxicity to the heart, including myocardial cellular degeneration and increased lipid content.[19]

-

Liver enlargement and severe intracellular fatty degeneration.[19]

-

Concerns over brominated vegetable oil (BVO) have led to regulatory review due to bromine accumulation in the body and potential interference with thyroid hormone production.[21]

Quantitative Data on Biological Activity

The available literature primarily focuses on the synthetic applications of simple brominated butyric acids rather than their direct, quantified biological potency. However, data from related or more complex brominated fatty acids provide insight into their potential activity.

| Compound/Derivative Class | Biological Activity/Application | Quantitative Data/Endpoint | Cell Line/Model | Reference |

| 4-Bromobutyric Acid | Intermediate for anticancer agents | Antiproliferative effects noted | Cancer cell lines | [9] |

| 4-Bromobutyric Acid Methyl Ester | Inhibition of cell cycle progression | Inhibits G1 phase cyclin-dependent kinases | Renal carcinoma cells | [12] |

| 4-Bromo-n-butyric Acid | Antimicrobial agent | Active against gram-negative bacteria | E. coli, P. aeruginosa | [14] |

| Pivalyloxymethyl butyrate (AN-9) | Antiproliferative, Differentiation-inducing | 10-fold more potent than butyric acid | Leukemic cells, Lewis lung carcinoma | [13] |

| Polyunsaturated Brominated Fatty Acid | Cytotoxicity | IC50: 36 µg/mL | NBT-T2 rat bladder epithelial cells | [22] |

Detailed Experimental Protocols

5.1. Synthesis Protocol: 4-Bromobutyric Acid from γ-Butyrolactone

This protocol describes a common method for synthesizing 4-bromobutyric acid.[9]

-

Reaction Setup: To a reaction vessel equipped with a stirrer and a gas inlet, add γ-butyrolactone and a suitable organic solvent (e.g., dichloromethane).

-

HBr Addition: Cool the mixture to a temperature between 10°C and 100°C. Bubble dry hydrogen bromide (HBr) gas through the solution or add aqueous HBr. The molar ratio of HBr to γ-butyrolactone should be between 1:1 and 10:1.

-

Reaction Monitoring: Maintain the temperature and stir the reaction mixture. Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

-

Work-up and Isolation: Upon completion, remove the solvent under reduced pressure. If the product crystallizes, it can be collected by filtration. Alternatively, an extraction may be performed. Add an alkane or cycloalkane solvent to precipitate the 4-bromobutyric acid, which can then be isolated by filtration and dried.[10]

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent to yield high-purity 4-bromobutyric acid.

5.2. Biological Assay Protocol: MTT Cytotoxicity Assay

This protocol provides a general method for assessing the in vitro cytotoxicity of a compound, relevant for evaluating the antiproliferative effects mentioned for brominated butyric acid derivatives.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 or MDA-MB-231 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the test compound (e.g., a brominated butyric acid derivative) in a suitable solvent like DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.

-

Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle control (medium with DMSO) and untreated controls. Incubate the plate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and use a suitable software to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualizations of Pathways and Processes

The following diagrams illustrate key synthetic pathways, mechanisms, and experimental workflows related to brominated butyric acid derivatives.

Caption: General synthesis routes for brominated butyric acid isomers.

Caption: Proposed mechanism of action via alkylation of a biological nucleophile.

Caption: Experimental workflow for an MTT-based cytotoxicity assay.

Caption: Inhibition of the G1/S cell cycle transition by targeting CDKs.

Conclusion

Brominated butyric acid derivatives represent a class of compounds with significant, albeit underexplored, biological potential. Their primary role as reactive intermediates has been well-established, enabling the synthesis of a diverse array of pharmaceuticals, including anticancer and anticonvulsant drugs. The biological activity of these derivatives is intrinsically linked to their chemical structure, particularly the presence of the bromine atom, which facilitates alkylating interactions with biological targets. While this reactivity is beneficial for therapeutic applications, it also necessitates careful toxicological evaluation, as demonstrated by studies on related brominated fatty acids. Future research should focus on elucidating the specific molecular targets of these compounds and quantifying their biological effects through robust in vitro and in vivo studies to fully harness their therapeutic potential.

References

- 1. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review -Journal of Veterinary Science | Korea Science [koreascience.kr]

- 4. researchgate.net [researchgate.net]

- 5. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 2623-86-1 | Benchchem [benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. innospk.com [innospk.com]

- 9. nbinno.com [nbinno.com]

- 10. CN1760167A - Method for producing bromo butyric acid - Google Patents [patents.google.com]

- 11. chemimpex.com [chemimpex.com]

- 12. 4-Bromobutyric acid methyl ester | 4897-84-1 | FB55086 [biosynth.com]

- 13. Derivatives of butyric acid as potential anti-neoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-Bromo-n-butyric acid | CymitQuimica [cymitquimica.com]

- 15. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]

- 16. Page loading... [guidechem.com]

- 17. This compound | 2623-86-1 [chemicalbook.com]

- 18. chemimpex.com [chemimpex.com]

- 19. Toxicology of brominated fatty acids: metabolite concentration and heart and liver changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. nsf.org [nsf.org]

- 21. Health Insight - BVO (Brominated Vegetable Oil) | OpenOChem Learn [learn.openochem.org]

- 22. A New Polyunsaturated Brominated Fatty Acid from a Haliclona Sponge - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Storage of 3-Bromobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the stability and recommended storage conditions for 3-bromobutyric acid (CAS No: 2623-86-1). Proper handling and storage are critical for ensuring the compound's integrity and for maintaining a safe laboratory environment, given its reactive and hazardous nature.

Physicochemical Properties

This compound is a halogenated carboxylic acid widely used as an intermediate and building block in organic synthesis, particularly in the preparation of pharmaceuticals and other specialized chemicals.[1] Its physical properties are foundational to understanding its stability and handling requirements.

| Property | Value | Source |

| Molecular Formula | C₄H₇BrO₂ | [1][2][3] |

| Molecular Weight | 167.00 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.57 g/mL at 20 °C | [2][4] |

| Melting Point | 44 °C (pure form) | [2] |

| Boiling Point | 110–111 °C at 9–10 Torr | [2] |

| Water Solubility | Soluble | [1] |

| Synonyms | 3-Bromobutanoic acid, β-Bromobutyric acid | [1][3] |

Chemical Stability and Decomposition Pathways

While stable under recommended storage conditions, this compound is a reactive molecule due to the presence of both a carboxylic acid group and a bromine atom at the β-position.[2][5]

Exposure to high temperatures can cause decomposition, leading to the release of hazardous gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides such as hydrogen bromide (HBr).[5]

Caption: Potential decomposition pathway modeled on 4-bromobutyric acid.

As a halogenated carboxylic acid, this compound is susceptible to hydrolysis, where the bromine atom is displaced by a hydroxyl group. This reaction is significantly accelerated in the presence of bases or alkaline conditions.[5] While specific kinetic data for the hydrolysis of this compound was not found, studies on similar esters confirm that alkaline conditions can make hydrolysis a major degradation pathway.[9][10]

To prevent degradation and hazardous reactions, this compound should be stored away from the following materials:

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is essential for preserving the chemical's purity and ensuring user safety.

The following table summarizes the recommended storage conditions based on safety data sheets and supplier information.

| Parameter | Recommendation | Source |

| Temperature | Store in a cool area. Some suppliers recommend 4°C. | [5][12][13] |

| Atmosphere | Store in a dry, well-ventilated place. Keep under an inert gas. | [5][12][14][15] |

| Container | Keep container tightly closed and in its original packaging. | [5][12][14][15] |

| Location | Store in a "Corrosives Area". Store locked up. | [5][12][15][16] |

A logical workflow for handling this compound minimizes exposure and reduces the risk of contamination or degradation. The following diagram illustrates a standard protocol for laboratory use.

Caption: Recommended safe handling workflow for this compound.

Hazard Summary